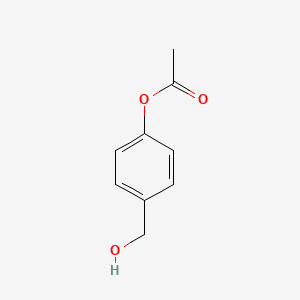

4-アセトキシベンジルアルコール

概要

説明

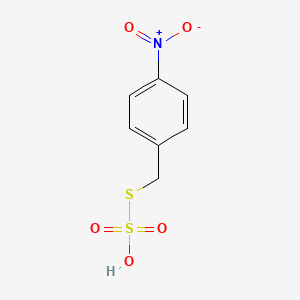

Synthesis Analysis

p-Acetoxybenzyl alcohol can be synthesized through various routes, including the oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with good selectivity using hydrogen peroxide and nickel/silica as catalysts in acetonitrile (Rahman et al., 2008). Another method involves the oxidative removal of p-methylbenzyl protections of alcohols, showcasing the versatility of protective group strategies in organic synthesis (Ikeuchi et al., 2019).

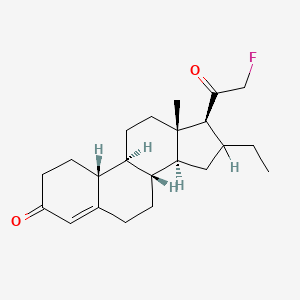

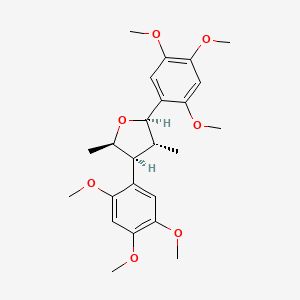

Molecular Structure Analysis

The molecular structure of p-Acetoxybenzyl alcohol and its derivatives plays a critical role in its reactivity and application in synthesis. Studies on similar compounds, like hydroxybenzyl alcohols, reveal insights into their structural effects on chemical reactivity and stability. For instance, the reaction of p-hydroxybenzyl alcohol with hydroxyl radicals has been studied, providing a mechanism that is crucial for understanding the stability and reactivity of similar compounds (Li et al., 2001).

Chemical Reactions and Properties

The chemical properties of p-Acetoxybenzyl alcohol allow it to undergo various reactions, including selective oxidation and deprotection processes. For example, the selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde and the efficient protocol for the cleavage of p-methoxybenzyl ethers demonstrate the compound's versatility in organic synthesis (Rahman et al., 2008; Sharma et al., 2003).

科学的研究の応用

有機合成中間体

4-アセトキシベンジルアルコール: は、様々な有機化合物の合成における中間体として役立ちます。そのアセトキシ基は他の官能基に置き換えることができ、より複雑な分子を構築するための汎用性の高いビルディングブロックとなっています。 この化合物は、特に医薬品、農薬、およびポリマーの合成に役立ちます .

光硬化性樹脂

材料科学の分野では、4-アセトキシベンジルアルコールは、光硬化性樹脂の配合に使用されています。 これらの樹脂は、3D印刷技術に不可欠であり、光にさらされると硬化し、3次元の物体を層状に正確に構築することを可能にします .

電気化学的用途

最近の研究では、4-アセトキシベンジルアルコールを含むベンジルアルコール誘導体の電気化学的用途が検討されています。 例えば、電気化学的酸化プロセスで使用して、香料および香味料業界で貴重な化学物質である高純度ベンズアルデヒドを生成することができます .

化学研究と教育

融点、密度、屈折率などの明確な特性を持つ化合物として、4-アセトキシベンジルアルコールは、化学研究および教育用ラボで使用され、様々な化学反応と合成技術を実証しています .

分析化学

4-アセトキシベンジルアルコール: は、分析化学、特にクロマトグラフィーおよび質量分析において、標準物質または参照物質として使用され、サンプル内の他の物質の特定と定量に役立ちます .

高度なバッテリー科学

高度なバッテリー技術の開発では、4-アセトキシベンジルアルコールは、電解質成分の合成や、バッテリーセル内のイオンの輸送を促進できる溶媒として使用される可能性があります .

バイオファーマ生産

この化合物は、特に医薬品中間体の合成において、バイオファーマ生産における役割が生まれています。 様々な化学反応を起こす能力により、医薬品に必要な複雑な分子を生成するための候補となります .

制御された環境とクリーンルームソリューション

最後に、4-アセトキシベンジルアルコールは、制御された環境とクリーンルームソリューションで使用され、その特性は、敏感な環境での使用に安全な洗浄剤やコーティングの配合に役立ちます .

作用機序

While specific information on the mechanism of action of p-Acetoxybenzyl alcohol was not found, it is known that alcohols in general can have a profound neurological impact, leading to various behavioral and biological alterations . They can affect several neurotransmitter receptors and have an indirect effect on the limbic and opioid systems .

Safety and Hazards

特性

IUPAC Name |

[4-(hydroxymethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVNGWJGSSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212414 | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6309-46-2 | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6309-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVR9D9HM52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

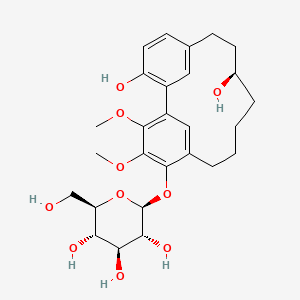

Q1: What is the primary application of p-acetoxybenzyl alcohol in the context of these research papers?

A1: p-Acetoxybenzyl alcohol is utilized as a versatile linker molecule bound to aminomethyl polystyrene resin. [, , , ] This resin-bound linker system facilitates the synthesis of various phosphorylated carbohydrates and nucleosides.

Q2: How does the p-acetoxybenzyl alcohol linker contribute to the selectivity of phosphorylation?

A2: The structure of the p-acetoxybenzyl alcohol linker, when attached to the solid-phase resin and subsequently reacted with phosphitylating reagents, creates a sterically hindered environment. [, ] This steric hindrance favors the reaction with the most reactive hydroxyl group of unprotected nucleosides, leading to regioselective monophosphorylation.

Q3: What is the significance of the "trapped linker" mentioned in the cleavage step?

A3: After acidic cleavage, the p-acetoxybenzyl alcohol linker remains attached to the resin, effectively "trapping" it. [, ] This trapping allows for easy separation of the desired phosphorylated product from the solid support via filtration. Additionally, the trapped linker on the resin can be further modified and potentially reused in subsequent synthetic cycles.

Q4: Can you provide an example of a specific reaction scheme where p-acetoxybenzyl alcohol plays a crucial role?

A4: In the synthesis of nucleoside β-triphosphates, the p-acetoxybenzyl alcohol linker on aminomethyl polystyrene resin is reacted with a β-triphosphitylating reagent. [] Unprotected nucleosides then react with this resin-bound reagent, followed by oxidation and deprotection steps. Finally, acidic cleavage releases the desired 5'-O-β-triphosphorylated nucleoside product, leaving the linker trapped on the resin.

Q5: What advantages does the use of p-acetoxybenzyl alcohol provide in solid-phase synthesis compared to other approaches?

A5: The p-acetoxybenzyl alcohol linker offers several advantages:

- Simplified purification: The linker's cleavage mechanism allows for easy separation of the final product from the resin. []

- High regioselectivity: The linker creates a steric environment on the resin, favoring reactions at specific sites on the target molecules. [, ]

- Potential for reusability: The trapped linker on the resin after cleavage can potentially be modified and reused. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

![2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B1216257.png)

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)